N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE
Description
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, an oxazole ring, and a morpholine group
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S.ClH/c1-13-12-15(22-27-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWLUKOPKQLRSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole and oxazole rings, followed by the introduction of the morpholine group. Common synthetic methods include:
Diazo-Coupling Reaction: This involves the reaction of a diazonium salt with a coupling component to form the benzothiazole ring.
Knoevenagel Condensation: This reaction is used to form the oxazole ring by condensing an aldehyde with a compound containing an active methylene group.
Nucleophilic Substitution:
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and one-pot multicomponent reactions to increase efficiency and yield. These methods are advantageous as they reduce the number of purification steps and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the benzothiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Research indicates that compounds containing benzothiazole and oxazole moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Case Study : In vitro studies have demonstrated that derivatives of benzothiazole can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death. For instance, a study published in Cancer Letters highlighted that similar compounds significantly inhibited tumor growth in xenograft models .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structure allows it to interact with bacterial membranes or inhibit essential bacterial enzymes.
Case Study : A study published in Journal of Medicinal Chemistry found that benzothiazole derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of microbial cell wall synthesis .
Neurological Applications
The morpholine component suggests potential applications in treating neurological disorders. Compounds with morpholine have been studied for their effects on neurotransmitter systems.
Case Study : Research has indicated that similar compounds can modulate serotonin receptors, which may help in conditions like depression and anxiety .
Mechanism of Action
The mechanism of action of N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways involved may vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-METHYLGLYCINE: Similar structure but lacks the oxazole and morpholine groups.
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-PHENYL-1,3,4-OXADIAZOL-2-AMINE: Contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE is unique due to its combination of a benzothiazole ring, an oxazole ring, and a morpholine group. This unique structure contributes to its diverse range of applications and its potential as a therapeutic agent .
Biological Activity
N-(4-Fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be delineated as follows:
- Molecular Formula : C₁₈H₁₈FN₃O₂S
- Molecular Weight : 357.43 g/mol
- CAS Number : 1171592-05-4
The presence of the benzothiazole and oxazole moieties suggests potential pharmacological activities, particularly in anticancer and antimicrobial domains.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Kinases : The compound has shown inhibitory effects on specific kinases involved in cancer progression, such as PI3K and PKC pathways. These pathways are crucial for cell proliferation and survival.
- Antitumor Activity : In vitro studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has demonstrated a GI50 value (the concentration that inhibits cell growth by 50%) of approximately 25 μM against non-small cell lung cancer cells.
- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antimicrobial activity, particularly against Gram-positive bacteria and certain fungi.
Antitumor Efficacy
A summary of the antitumor efficacy against various cancer cell lines is presented in Table 1:
| Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| EKVX (Lung Cancer) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 28.7 | 15.9 | 27.9 |
| OVCAR-4 (Ovarian) | 15.1 | 77.5 | 93.3 |
| CAKI-1 (Renal) | 25.9 | - | - |
These values indicate a broad spectrum of activity across different cancer types, highlighting the potential for further development as an anticancer agent.
Antimicrobial Activity
The antimicrobial effects were evaluated using standard disk diffusion methods, with results shown in Table 2:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies and Research Findings
Several research studies have examined the biological activity of related compounds with similar structures:
- Study on Benzothiazole Derivatives : A study published in Bioorganic & Medicinal Chemistry reported that benzothiazole derivatives exhibited significant antiproliferative activity against various cancer cell lines through apoptosis induction .
- Morpholine-Based Compounds : Research indicated that morpholine-containing compounds have shown promise in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .
- Antimicrobial Screening : A comprehensive review highlighted the effectiveness of benzothiazole derivatives against resistant bacterial strains, suggesting that modifications to the benzothiazole structure can enhance antimicrobial potency .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates optimized?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. For example:
- Step 1 : Coupling of 4-fluoro-1,3-benzothiazol-2-amine with 5-methyl-1,2-oxazole-3-carboxylic acid derivatives under reflux conditions in aprotic solvents (e.g., DCM or DMF) using carbodiimide-based coupling agents (e.g., EDC or DCC) .
- Step 2 : Introduction of the morpholinylpropyl group via alkylation or nucleophilic substitution. Ethanol or THF is commonly used, with reaction times optimized between 12–24 hours at 60–80°C .
- Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol or diethyl ether . Yield optimization focuses on solvent polarity, temperature control, and stoichiometric ratios of reagents.
Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?
- NMR Spectroscopy : H and C NMR are used to verify the benzothiazole, oxazole, and morpholine moieties. For example, the fluorine atom in the benzothiazole ring causes distinct splitting patterns in F NMR .
- IR Spectroscopy : Key peaks include C=O stretching (~1650–1700 cm) for the carboxamide and C-F stretching (~1100–1250 cm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak and fragmentation pattern .
Advanced Research Questions
Q. How can reaction yields be systematically optimized using computational or statistical methods?
Bayesian optimization and heuristic algorithms (e.g., genetic algorithms) are effective for exploring multidimensional parameter spaces. For example:
- Parameter Screening : Variables include temperature (40–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (0.1–5 mol%).
- Design of Experiments (DoE) : Fractional factorial designs identify critical factors affecting yield, reducing experimental iterations .
- Case Study : A 35% yield improvement was achieved for a similar benzothiazole derivative by optimizing solvent (switch from ethanol to DMF) and reducing reaction time from 24 to 12 hours .
Q. How are crystallographic data contradictions resolved during structural refinement?
- Software Tools : SHELXL is widely used for small-molecule refinement. Discrepancies in occupancy or thermal parameters are addressed by iterative least-squares minimization and Fourier difference maps .
- Twinned Data : For partially overlapping reflections, SHELXD and SHELXE enable robust phase determination via dual-space recycling algorithms .
- Validation : The R-factor and goodness-of-fit (GOF) metrics ensure model reliability, with acceptable thresholds of and GOF ≈ 1.0 .
Q. What strategies mitigate conflicting spectroscopic or chromatographic data in purity assessment?
- HPLC-PDA/MS Dual Detection : Combines retention time consistency (HPLC) with UV/Vis and mass spectral data to differentiate co-eluting impurities .
- 2D NMR Techniques : HSQC and HMBC resolve signal overlaps in complex spectra, confirming connectivity between the benzothiazole and oxazole groups .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis validates stoichiometry, with deviations >0.3% indicating impurities .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|---|
| 1 | EDC, DMAP, DIPEA | DCM | RT → 40°C | 45–60% | |
| 2 | KCO, Morpholinylpropyl bromide | DMF | 60°C | 50–70% | |
| 3 | HCl (g) in EtO | Ether | 0°C | 85–95% |
Q. Table 2. Analytical Benchmarks for Quality Control
| Technique | Target Metric | Acceptable Range |
|---|---|---|
| HPLC | Purity (Area%) | ≥98% |
| HRMS | Mass Accuracy | ≤3 ppm |
| H NMR | Signal Integration | ±5% deviation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
